Phe-Pro-Phe

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Phe-Pro-Phe can be synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical protecting groups used are Fmoc (fluorenylmethyloxycarbonyl) for the amino group and t-butyl for the side chains. The coupling reactions are facilitated by reagents such as HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine). After the assembly of the peptide chain, the final product is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the product. Solution-phase synthesis can be advantageous for large-scale production due to its scalability and cost-effectiveness. This method involves the stepwise condensation of protected amino acids in solution, followed by purification and deprotection steps .

Chemical Reactions Analysis

Types of Reactions

Phe-Pro-Phe can undergo various chemical reactions, including:

Oxidation: The phenylalanine residues can be oxidized to form quinones.

Reduction: Reduction reactions can target the peptide bonds or side chains.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine residues can yield quinones, while reduction of peptide bonds can lead to the formation of smaller peptides or amino acids .

Scientific Research Applications

Phe-Pro-Phe has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying peptide synthesis and structure-activity relationships.

Biology: this compound is investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: The compound has potential therapeutic applications, including as an anticancer agent due to its ability to induce apoptosis in cancer cells.

Industry: This compound is used in the development of novel biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of Phe-Pro-Phe involves its interaction with specific molecular targets and pathways. For instance, it can bind to cell surface receptors and modulate signaling pathways involved in cell proliferation and apoptosis. The compound’s ability to form stable secondary structures, such as β-sheets, enhances its binding affinity and specificity for target proteins .

Comparison with Similar Compounds

Similar Compounds

Cyclo(Pro-Phe): A cyclic dipeptide with similar structural properties.

Pro-Pro-Phe-Phe: A tetrapeptide with enhanced biological activity.

Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe: A cyclic peptide with potent anticancer properties.

Uniqueness

Phe-Pro-Phe is unique due to its specific sequence and structural properties, which confer distinct biological activities. Unlike its cyclic counterparts, the linear form of this compound exhibits different pharmacokinetic and toxicological profiles, making it suitable for specific therapeutic applications .

Biological Activity

Phe-Pro-Phe (Phenylalanine-Proline-Phenylalanine) is a cyclic dipeptide known for its diverse biological activities. This compound has garnered attention in various fields, including microbiology, pharmacology, and cancer research. The following sections will explore the biological activities associated with this compound, including its mechanisms of action, effects on different biological systems, and potential therapeutic applications.

1. Inhibition of Virulence Factors

Cyclo(Phe-Pro) has been shown to inhibit virulence factor production in Vibrio cholerae. Research indicates that this compound activates the expression of leuO, a LysR-family regulator, which subsequently represses the transcription of aphA and downregulates the ToxR regulon responsible for virulence factor production. This mechanism suggests that this compound could be utilized as a therapeutic agent to mitigate pathogenicity in enteric bacteria .

2. Modulation of Quorum Sensing

Cyclo(Phe-Pro) acts as a quorum-sensing molecule in Vibrio vulnificus, inhibiting interferon (IFN)-β production by interfering with retinoic-acid-inducible gene-I (RIG-I) activation. This interaction prevents the TRIM25-mediated ubiquitination necessary for IFN production, thereby enhancing susceptibility to viral infections such as hepatitis C . This suggests a complex interplay between bacterial signaling molecules and host immune responses.

Biological Activities

Case Studies

Case Study 1: Cyclo(Phe-Pro) as an Antiviral Agent

A study demonstrated that cyclo(Phe-Pro) significantly increased viral loads in HCV-infected cells while suppressing IFN-β mRNA expression. The compound's ability to modulate host immune responses highlights its potential as a viral enhancer under specific conditions, suggesting that it could be strategically used in research to understand viral pathogenesis better .

Case Study 2: Inhibition of Vibrio cholerae Virulence

Cyclo(Phe-Pro) was found to activate leuO, which repressed virulence factor production in Vibrio cholerae. This discovery opens avenues for developing novel antimicrobial agents targeting bacterial communication systems, potentially reducing the severity of cholera infections .

Research Findings

Recent studies have expanded the understanding of this compound's structural and functional properties:

- Structural Insights: X-ray crystallography has revealed that cyclic peptides like c(this compound) possess unique structural features that contribute to their biological activity. The rigidity introduced by proline residues enhances binding affinity to targets, which is crucial for their efficacy .

- Synthetic Modifications: Research into synthetic derivatives of cyclic dipeptides has shown promise in enhancing bioactivity and stability. Modifications can lead to improved pharmacological profiles, making them suitable candidates for drug development .

Properties

CAS No. |

58705-26-3 |

|---|---|

Molecular Formula |

C23H27N3O4 |

Molecular Weight |

409.5 g/mol |

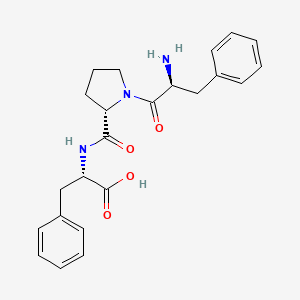

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C23H27N3O4/c24-18(14-16-8-3-1-4-9-16)22(28)26-13-7-12-20(26)21(27)25-19(23(29)30)15-17-10-5-2-6-11-17/h1-6,8-11,18-20H,7,12-15,24H2,(H,25,27)(H,29,30)/t18-,19-,20-/m0/s1 |

InChI Key |

CKJACGQPCPMWIT-UFYCRDLUSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.